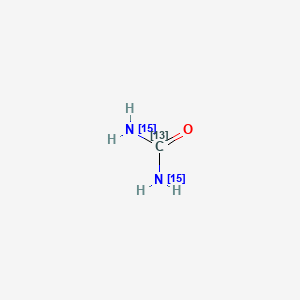

Urea-13C,15N2

Vue d'ensemble

Description

Urea-13C,15N2 is a variant of urea that is labeled with the stable isotopes Carbon-13 (13C) and Nitrogen-15 (15N). It is a powerful protein denaturant and a potent emollient and keratolytic agent . It is also used as a diuretic agent . The blood urea nitrogen (BUN) has been utilized to evaluate renal function .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula H215N13CO15NH2 . The molecular weight is 63.03 .

Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a melting point of 132-135 °C (lit.) . .

Relevant Papers

One relevant paper discusses the use of this compound in imaging renal urea handling in rats at millimeter resolution using hyperpolarized magnetic resonance relaxometry .

Applications De Recherche Scientifique

Clinical Diagnostics and Research

Stable isotopes like 13C and 15N have significantly contributed to clinical science by offering safer alternatives to radionuclides for patient diagnosis and research. Urea labeled with these isotopes is used in metabolic studies, including those involving urea dynamics, renal function, and the evaluation of digestive and absorptive processes. For instance, the utilization of 13C,15N2-urea allows for non-invasive tests in diagnosing Helicobacter pylori infections, a common cause of stomach ulcers (Halliday & Rennie, 1982).

Agricultural and Plant Research

Urea-13C,15N2 is instrumental in studying nitrogen metabolism in plants, aiding in the development of more efficient fertilizers and understanding plant nutrition mechanisms. A novel method described by Schmidt and Scrimgeour (2001) for producing 13C and 15N labeled plant material showcases the application of this compound in ecological and agricultural research, allowing for detailed tracking of nitrogen through ecosystems and enhancing our understanding of plant physiology and nutrient uptake mechanisms (Schmidt & Scrimgeour, 2001).

Biochemical and Biomedical Research

Hyperpolarized this compound has emerged as a powerful tool in magnetic resonance imaging (MRI), enabling detailed imaging of biological processes in real-time. Nielsen et al. (2016) demonstrated its application in assessing renal ischemia and reperfusion injury, providing insights into renal function and the potential for non-invasive diagnosis of kidney diseases (Nielsen et al., 2016).

Environmental and Ecological Studies

The use of this compound extends into environmental research, where it aids in understanding nitrogen cycling and its impact on ecosystems. Krausfeldt et al. (2019) investigated the dual role of urea as both a carbon and nitrogen source for cyanobacteria, highlighting the importance of this compound in algal bloom dynamics and its broader implications for water quality and ecosystem health (Krausfeldt et al., 2019).

Mécanisme D'action

Target of Action

The primary target of Urea-13C,15N2 is the urease enzyme associated with Helicobacter pylori in the human stomach . This enzyme plays a crucial role in the survival of H. pylori in the acidic environment of the stomach .

Mode of Action

This compound interacts with its target, the urease enzyme, by being cleaved into ammonia and carbon dioxide . This reaction is specific to the presence of H.

Biochemical Pathways

The biochemical pathway of this compound follows the same metabolic pathway as regular urea . Initially, urease breaks down urea into ammonium and carbon dioxide . Subsequently, glutamate dehydrogenase converts the ammonium into glutamate, while carbonic anhydrase converts the carbon dioxide into bicarbonate .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption into the blood and exhalation in the breath after being cleaved by gastric urease . If H. pylori is present, the cleaved urea forms 13CO2 , which is absorbed into the blood and exhaled in the breath . Breath samples can then be collected and measured for the presence of radioactivity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the detection of H. pylori infection . The presence of 13CO2 in the exhaled breath is a clear indication of an active H. pylori infection .

Action Environment

Analyse Biochimique

Biochemical Properties

Urea-13C,15N2 interacts with several enzymes in its metabolic pathway. Initially, the enzyme urease breaks down this compound into ammonium and carbon dioxide . Subsequently, glutamate dehydrogenase converts the ammonium into glutamate, while carbonic anhydrase converts the carbon dioxide into bicarbonate .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is a powerful protein denaturant, acting through both direct and indirect mechanisms . It has been utilized to evaluate renal function, indicating its influence on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving rats, 15N labeling of this compound resulted in large increases in T2, both in solution and in vivo, due to the elimination of a strong scalar relaxation pathway .

Metabolic Pathways

This compound is involved in the urea cycle, a series of biochemical reactions in mammals that produce urea from ammonia . This process involves several enzymes and cofactors, and this compound can affect metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

bis(15N)(azanyl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973642 | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-83-3 | |

| Record name | Urea-13C-15N2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

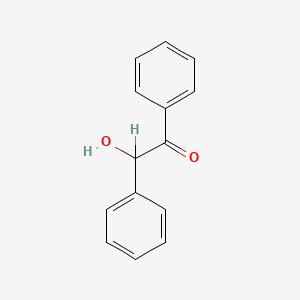

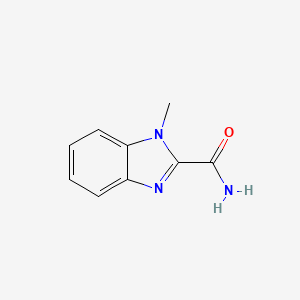

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![18-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one](/img/structure/B3427222.png)